N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a pyridine ring, a furochromenone core, and a propanamide moiety. Such compounds are often studied for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furochromenone core: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the pyridine ring: This could be achieved through a nucleophilic substitution reaction where a pyridine derivative is introduced.
Amidation reaction: The final step might involve the reaction of the intermediate with a suitable amine to form the propanamide moiety.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the furochromenone core.
Reduction: Reduction reactions could target the carbonyl group in the furochromenone core.
Substitution: The pyridine ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of derivatives:
Biology
Biological activity: Compounds with similar structures are often studied for their potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug development: The compound could be investigated for its potential as a lead compound in drug discovery programs.
Industry
Material science: The unique structural features of the compound may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
- N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide
Uniqueness
The uniqueness of “N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide” lies in its specific structural features, such as the combination of the pyridine ring and the furochromenone core, which may impart unique biological or chemical properties.
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C24H24N2O4/c1-13-16(4)29-22-15(3)23-20(10-19(13)22)14(2)18(24(28)30-23)7-8-21(27)26-12-17-6-5-9-25-11-17/h5-6,9-11H,7-8,12H2,1-4H3,(H,26,27) |
InChI Key |
JGBSATSEFTYOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CN=CC=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.